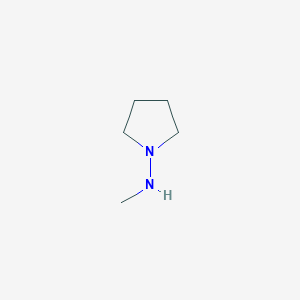

N-Methylpyrrolidin-1-amine

Description

Role as an Intermediate in Chemical Synthesis

N-Methylpyrrolidin-1-amine serves as a key intermediate in various synthetic pathways. It is a versatile precursor primarily utilized in the synthesis of pharmaceuticals. vjs.ac.vn For instance, it is a crucial component in the synthesis of the antibiotic cefepime (B1668827), where the N-methylpyrrolidine moiety influences the drug's pharmacokinetic properties. vjs.ac.vn

The synthesis of this compound itself can be achieved through several methods. A common laboratory-scale synthesis involves the alkylation of pyrrolidine (B122466). Industrial production can be more complex, sometimes starting from 1,4-butanediol (B3395766) and methylamine (B109427) over a catalyst. rsc.org One green chemistry approach involves the reaction of methylamine and 1,4-dibromobutane (B41627) in an aqueous medium with potassium carbonate as a catalyst, offering an environmentally friendlier alternative. vjs.ac.vnresearchgate.net

| Property | Value |

| Molecular Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 80-81 °C sigmaaldrich.com |

| Density | 0.819 g/mL at 25 °C sigmaaldrich.com |

| CAS Number | 365413-99-6 |

Role as an Intermediate in Chemical Synthesis

Utility as a Building Block for Complex Organic Molecules

Beyond its role as an intermediate, this compound functions as a fundamental building block in the construction of more intricate organic molecules. Its structure, featuring a five-membered nitrogen-containing ring, provides a rigid and stereochemically defined scaffold that chemists can elaborate upon.

This compound and its derivatives are utilized in the synthesis of various pharmaceutical agents. For example, it is a key building block in the synthesis of certain antidepressants and antivirals. vulcanchem.com The pyrrolidine ring system is a desirable feature in drug design due to its ability to explore three-dimensional space, which can lead to enhanced binding with biological targets. nih.gov

Structure

3D Structure

Properties

CAS No. |

365413-99-6 |

|---|---|

Molecular Formula |

C5H12N2 |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

N-methylpyrrolidin-1-amine |

InChI |

InChI=1S/C5H12N2/c1-6-7-4-2-3-5-7/h6H,2-5H2,1H3 |

InChI Key |

OHLXXFUDMGUKCG-UHFFFAOYSA-N |

Canonical SMILES |

CNN1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for N Methylpyrrolidin 1 Amine

Conventional Synthetic Approaches

Traditional methods for synthesizing N-Methylpyrrolidin-1-amine have relied on several key chemical transformations, including cyclization reactions and the hydrogenation of lactams. These approaches often involve high pressure and temperature conditions.

Cyclization Reactions

Cyclization reactions form the cornerstone of many synthetic routes to this compound, primarily utilizing bifunctional starting materials that can react with methylamine (B109427) to form the desired five-membered ring.

A prominent method involves the reaction of 1,4-butanediol (B3395766) with methylamine. rsc.orgrsc.org This process typically requires a catalyst to facilitate the cyclization. One study developed a one-pot method using a Cu and Ni modified ZSM-5 catalyst, achieving a yield of over 90% for this compound. rsc.org The reaction is generally carried out at elevated temperatures, for instance, 300 °C, and may involve the use of a hydrogen atmosphere. rsc.org The use of 1,4-butanediol is considered a green and economical route as it is a readily available and inexpensive starting material, with water being the only theoretical byproduct. rsc.org

The reaction of 1,4-butanediol with amines like methylamine at around 200 °C in the presence of catalysts such as nickel or cobalt can yield pyrrolidine (B122466) derivatives. chemcess.com The mechanism is thought to proceed through a "borrowing-hydrogen" process. rsc.org

Table 1: Synthesis of this compound from 1,4-Butanediol and Methylamine

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|

| Cu and Ni modified ZSM-5 | 300 | 1 (H₂) | >90 | rsc.orgrsc.org |

Another established cyclization route employs 1,4-dibromobutane (B41627) and methylamine. vjs.ac.vnvjs.ac.vn This nucleophilic substitution reaction leads to the formation of the N-methylpyrrolidine ring. A study demonstrated the synthesis in an aqueous medium using potassium carbonate (K₂CO₃) as a catalyst at a moderate temperature of 90 °C, achieving a yield of 50.3%. vjs.ac.vnresearchgate.netresearchgate.net This method is presented as a greener alternative to syntheses requiring toxic solvents and expensive catalysts. vjs.ac.vnvjs.ac.vn The choice of catalyst and solvent significantly impacts the reaction yield. researchgate.netresearchgate.net

Table 2: Influence of Catalyst on this compound Yield from 1,4-Dibromobutane

| Catalyst | Yield (%) |

|---|---|

| K₂CO₃ | 50.3 |

| KHCO₃ | Lower than K₂CO₃ |

| NaHCO₃ | Lower than KHCO₃ |

| Na₂CO₃ | Lower than NaHCO₃ |

| NaOAc | Lowest |

Data derived from a study by Nguyen et al. researchgate.net

Utilizing 1,4-Butanediol and Methylamine

Hydrogenation of N-Methylpyrrolidin-2-one

The reduction of N-Methylpyrrolidin-2-one (also known as N-methyl-2-pyrrolidone or NMP) is another significant pathway to this compound. vjs.ac.vnresearchgate.net This process involves the catalytic hydrogenation of the lactam (a cyclic amide) to the corresponding amine.

Historically, this reaction has been carried out using catalysts like copper chromite under high pressure (1000–5000 psig), resulting in yields of less than 50%. vjs.ac.vnresearchgate.net More recent research has focused on developing more efficient and environmentally friendly catalytic systems. For instance, a bimetallic Pt/V catalyst on a hydroxyapatite (B223615) (HAP) support has been shown to effectively catalyze the solvent-free, continuous flow hydrogenation of N-Methylpyrrolidin-2-one, achieving a yield as high as 89.41%. rsc.org

Table 3: Catalytic Hydrogenation of N-Methylpyrrolidin-2-one

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Copper Chromite | 1000–5000 psig | <50 | vjs.ac.vnresearchgate.net |

High-Pressure Reaction Conditions in Synthesis

Several synthetic routes to this compound necessitate high-pressure conditions. The hydrogenation of N-Methylpyrrolidin-2-one, for example, has traditionally been conducted at pressures ranging from 150 to 280 atmospheres and temperatures between 180 and 285 °C. google.com Similarly, the reaction of 1,4-dichlorobutane (B89584) with methylamine is also performed under high pressure, which poses significant requirements for equipment and production management. google.com The synthesis of N-Methylpyrrolidin-2-one itself from γ-butyrolactone and methylamine is conducted at high temperatures (240–285 °C) and pressures (5.0–8.0 MPa). atamanchemicals.com While effective, these high-pressure methods often entail higher operational costs and safety considerations.

Advancements in Sustainable and Green Synthesis Protocols

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for synthesizing this compound. These "green" approaches aim to reduce the use of hazardous materials, decrease energy consumption, and utilize renewable resources.

One notable example is the synthesis using 1,4-dibromobutane and methylamine in an aqueous medium with an inexpensive and environmentally benign catalyst like potassium carbonate. vjs.ac.vnvjs.ac.vnresearchgate.net This method avoids the use of toxic organic solvents and operates at a relatively moderate temperature of 90 °C. vjs.ac.vnresearchgate.net The yield achieved with water as a solvent was comparable to or even better than that obtained with some organic solvents. researchgate.net

Another green chemistry approach is the one-pot synthesis from 1,4-butanediol and methylamine using a reusable Cu and Ni modified ZSM-5 catalyst. rsc.orgrsc.orgx-mol.com This process is considered efficient and low-cost, with water as the only theoretical byproduct. rsc.org The catalyst's reusability and the potential for industrial scale-up further enhance its green credentials. rsc.org

Furthermore, the development of solvent-free continuous flow hydrogenation of N-Methylpyrrolidin-2-one represents a significant advancement in green synthesis. rsc.org This method not only eliminates the need for solvents but also allows for continuous production, which can be more efficient and generate less waste than batch processes.

These advancements highlight a clear trend in chemical synthesis towards processes that are not only effective but also economically and environmentally sustainable.

Aqueous Reaction Media Optimization

The use of water as a solvent is a cornerstone of green chemistry, and its application in the synthesis of N-Methylpyrrolidine has been shown to be a viable and environmentally friendly approach. One studied method involves the synthesis from methylamine and 1,4-dibromobutane in an aqueous medium. This process is noted for being a green chemistry route, as water is an inexpensive and non-toxic solvent.

When compared to other solvents under the same reaction conditions, water demonstrates competitive performance. For instance, in a particular study, the yield of N-Methylpyrrolidine in water was 50.3%, whereas in acetone (B3395972) it was 48% and in dimethylformamide (DMF) it was 65%. While DMF provided a higher yield, the benefits of water as a safe and cost-effective solvent make it a highly appropriate choice for green synthesis protocols. The successful synthesis in an aqueous medium, avoiding the use of toxic and expensive organic solvents, marks a significant advancement in the practical and sustainable production of this compound.

Influence of Solvent on N-Methylpyrrolidine Yield

| Solvent | Yield (%) | Reference |

|---|---|---|

| Water | 50.3 | |

| Acetone | 48.0 | |

| Dimethylformamide (DMF) | 65.0 |

Catalytic Systems in Green Synthesis

Inorganic Catalysts (e.g., K2CO3, Na2CO3, KHCO3, NaOAC, NaHCO3)

The choice of catalyst is crucial in the synthesis of N-Methylpyrrolidine, particularly in aqueous media. Studies have investigated various inorganic bases for the reaction between methylamine and 1,4-dibromobutane. Among the tested catalysts—K2CO3, KHCO3, Na2CO3, NaOAc, and NaHCO3—potassium carbonate (K2CO3) was found to provide the highest yield at 50.3%.

The effectiveness of these catalysts followed the order: K2CO3 > KHCO3 > NaHCO3 > Na2CO3 > NaOAc. This order may be partially explained by the pH and solubility of each catalyst. Potassium carbonate, for example, has a higher pH (10.57) and solubility compared to the other tested bases, which likely contributes to its superior performance in this synthesis. The use of an inexpensive and environmentally benign catalyst like K2CO3 further enhances the green credentials of this synthetic route.

Effect of Inorganic Catalysts on N-Methylpyrrolidine Yield

| Catalyst | Yield (%) | Reference |

|---|---|---|

| K2CO3 (Potassium carbonate) | 50.3 | |

| KHCO3 (Potassium bicarbonate) | > NaHCO3 | |

| NaHCO3 (Sodium bicarbonate) | > Na2CO3 | |

| Na2CO3 (Sodium carbonate) | > NaOAc | |

| NaOAc (Sodium acetate) | Lowest |

Modified Zeolite Catalysts (e.g., Cu- and Ni-modified ZSM-5)

Modified zeolites have emerged as highly efficient catalysts for the synthesis of N-Methylpyrrolidine, particularly in one-pot reactions. A notable example is the use of copper (Cu) and nickel (Ni) modified ZSM-5 zeolites for the synthesis of N-Methylpyrrolidine from 1,4-butanediol and methylamine. This method has been reported to achieve yields of over 90%.

Characterization of the Cu- and Ni-modified ZSM-5 catalyst indicated that Cu2O and NiO were the primary active species on the zeolite support. The excellent catalytic performance is attributed to several factors, including a hydrogen atmosphere, the high dispersion of metal oxides, and synergistic effects between the copper and nickel species on the ZSM-5 support. The catalyst also demonstrates good reusability over several runs, which is crucial for potential industrial applications. The use of modified ZSM-5 zeolites represents a selective and non-polluting option for producing N-heterocycles.

Optimization of Reaction Parameters and Yields

Influence of Temperature on Reaction Efficiency

Temperature is a critical parameter that directly influences reaction efficiency and product yield in the synthesis of N-Methylpyrrolidine. In the aqueous synthesis from methylamine and 1,4-dibromobutane, a moderate temperature of 90°C was found to be optimal. This moderate condition is advantageous as it is less energy-intensive compared to high-temperature processes.

However, in other synthetic routes, higher temperatures may be required. For instance, in the

Impact of Reactant Ratios

In the electrophilic amination of N-methylpyrrolidine using an aminating agent such as O-(mesitylenesulfonyl)hydroxylamine (MSH), the stoichiometry of the reactants is a critical factor. Research into this transformation has demonstrated that using a slight excess of the tertiary amine relative to the aminating agent can be beneficial for the reaction's success.

Detailed research findings indicate that employing approximately 1.05 equivalents of N-methylpyrrolidine for every 1.0 equivalent of the MSH reagent leads to the efficient formation of the desired N-aminoammonium salt. jst.go.jp This slight excess of the amine helps to ensure that the expensive and reactive aminating agent is fully consumed, driving the reaction towards completion. The use of a precisely controlled reactant ratio is key to maximizing the yield of the aminated product while minimizing potential side reactions or unreacted starting materials in the final product mixture. jst.go.jp

Table 1: Investigated Reactant Ratios in Electrophilic Amination

| Reactant | Equivalent | Purpose |

|---|---|---|

| N-methylpyrrolidine | 1.05 | Nucleophile; slight excess to ensure complete reaction of the aminating agent. jst.go.jp |

This table illustrates the optimized reactant ratios for the synthesis of the N-aminoammonium salt precursor to this compound.

Solvent Effects on Reaction Outcomes

The selection of a solvent is a pivotal aspect of route development, as it can dramatically affect reaction kinetics, product solubility, and the ease of product isolation. In the synthesis of this compound's precursor salt via electrophilic amination, the solvent plays a crucial role in the precipitation and recovery of the product.

Table 2: Influence of Solvents on Product Isolation

| Solvent | Role in Reaction | Outcome |

|---|---|---|

| Diethyl Ether (Et₂O) | Primary reaction solvent | Promotes rapid precipitation of the N-aminoammonium salt due to its low solubility, allowing for easy isolation by filtration. jst.go.jp |

This table summarizes the effects of different solvents on the isolation of the product in the electrophilic amination of N-methylpyrrolidine.

Chemical Reactivity and Mechanistic Investigations of N Methylpyrrolidin 1 Amine

Detailed Mechanistic Studies of Reactions Involving N-Methylpyrrolidin-1-amine

This compound can be synthesized through a nucleophilic substitution reaction involving a sequential heterocyclyzation that follows an S_N2-like mechanism. researchgate.net A specific example is the reaction of methylamine (B109427) with 1,4-dibromobutane (B41627) in an aqueous medium in the presence of a catalyst such as potassium carbonate. researchgate.netvjs.ac.vn In this process, the primary amine (methylamine) acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane in an S_N2 fashion, displacing a bromide ion. This is followed by an intramolecular nucleophilic attack by the nitrogen atom on the other carbon-bromine bond, leading to the formation of the five-membered pyrrolidine (B122466) ring. researchgate.net

The term S_N2 (substitution nucleophilic bimolecular) implies that the rate-determining step of the substitution involves two molecular entities, the nucleophile and the electrophile. organic-chemistry.org The reaction proceeds with a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. organic-chemistry.org While the synthesis of N-methylpyrrolidine itself does not involve a chiral center at the substitution site, the underlying principle of the nucleophilic attack and displacement of a leaving group is characteristic of an S_N2 process. researchgate.net The efficiency of such S_N2 reactions is influenced by factors such as the nature of the nucleophile, the electrophile, the leaving group, and the solvent. organic-chemistry.org

This compound has been identified as a beneficial component in direct amide coupling reactions. squarespace.com Specifically, it has been used in conjunction with diphenylsilane (B1312307) for the direct synthesis of amides from carboxylic acids and amines. squarespace.com This method is advantageous as it can proceed without the strict exclusion of air or moisture. squarespace.com

In these silane-mediated amide couplings, tertiary amine bases, including this compound, have been shown to shorten reaction times and improve yields. squarespace.com In a study, this compound provided the highest yield of the amide product among the tested bases and was found to be effective even in catalytic amounts. squarespace.com The direct condensation of a carboxylic acid and an amine to form an amide is typically challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.govsquarespace.com The role of the silane (B1218182) and the amine base is to facilitate this transformation under milder conditions. squarespace.com While the precise mechanism is complex, it is proposed that the silane activates the carboxylic acid, and the tertiary amine base facilitates the necessary proton transfer steps. The higher nucleophilicity and appropriate basicity of this compound likely contribute to its effectiveness in this catalytic cycle. squarespace.com

The electrochemical oxidative α-C(sp³)–H functionalization of tertiary amines is a modern synthetic strategy for constructing complex amine structures. nih.govscispace.com This method involves the direct activation of a C-H bond at the position alpha to the nitrogen atom. nih.govscispace.com While specific studies focusing exclusively on this compound are part of a broader investigation into tertiary amines, the general mechanism is applicable.

The process is initiated by the electrochemical oxidation of the tertiary amine via a single electron transfer (SET) process, which generates a nitrogen radical cation. researchgate.netscispace.com This is followed by deprotonation to yield an α-amino C(sp³) radical. scispace.com This radical intermediate can then be further oxidized to a reactive iminium cation. nih.govscispace.com These transient intermediates, the α-amino radical cation and the iminium cation, have been detected and identified using online electrochemical mass spectrometry. nih.govscispace.com The generated iminium cation is a potent electrophile that can be trapped by various nucleophiles, leading to the formation of a new bond at the α-carbon. nih.govscispace.com This methodology allows for the α-functionalization of tertiary amines under mild, electrochemical conditions, avoiding the need for harsh oxidants. nih.govresearchgate.net

Borrowing-Hydrogen Mechanisms in Catalysis

The borrowing-hydrogen (BH) or hydrogen autotransfer mechanism is a powerful, atom-economical strategy in organic synthesis for the formation of C-N and C-C bonds. researchgate.netmdpi.comnih.gov This process typically involves a catalyst that temporarily "borrows" hydrogen from an alcohol (or sometimes an amine) to form a reactive carbonyl intermediate. nih.gov This intermediate then reacts with a nucleophile, and the borrowed hydrogen is returned in a final reduction step, regenerating the catalyst. mdpi.com This methodology is frequently employed for the N-alkylation of amines. researchgate.net

However, extensive searches of chemical databases and scholarly articles yielded no specific examples or theoretical studies of this compound participating as either a substrate or a catalyst in borrowing-hydrogen mechanisms. The existing literature focuses on the synthesis of tertiary amines, such as N-methylpyrrolidine, from the reaction of diols and primary amines, or the amination of alcohols with various amine sources, but does not mention the use of this compound. mdpi.comnih.gov

Identification and Characterization of Reaction Intermediates

The study of transient species is fundamental to understanding reaction mechanisms. Techniques such as spectroscopy, mass spectrometry, and chemical trapping are employed to identify and characterize fleeting intermediates like radicals, iminium ions, or enamines. ethz.ch

In the context of this compound, there is a notable absence of research detailing the isolation or characterization of its reaction intermediates. While studies on related pyrrolidine structures exist, their reaction pathways are not directly transferable. For instance, research into the skeletal modification of N-aminopyrrolidines to form dienes proceeds through sulfamoyl azide (B81097) and isodiazene intermediates, a chemical pathway distinct from those typically involved in catalysis. nih.govtdl.org One study attempting to probe the mechanism of N-aminopyrrolidine through oxidation to generate isodiazene intermediates reported a failure to form the expected products, highlighting the challenges in studying the reactivity of this class of compounds. nih.gov

Applications As a Core Structural Motif and Reagent in Advanced Chemical Synthesis

Utilization as a Chiral Auxiliary and Catalyst in Asymmetric Synthesis

The temporary incorporation of a chiral entity to guide a stereoselective reaction is a fundamental strategy in asymmetric synthesis, and derivatives of N-methylpyrrolidine are well-utilized in this context. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Chiral derivatives of N-methylpyrrolidine are employed as auxiliaries to induce asymmetry in reactions such as aza-Michael additions. For instance, in the synthesis of enantiopure piperidin-2,4-diones, a chiral amine auxiliary is used to direct the stereoselective addition to α,β-unsaturated esters. The steric bulk of the auxiliary dictates the facial selectivity of the nucleophilic attack, leading to the formation of a single enantiomer.

Furthermore, the N-methylpyrrolidine motif is a key component of powerful organocatalysts. Chiral 2-methylpyrrolidine (B1204830) has been used to catalyze the asymmetric construction of chiral covalent organic frameworks (CCOFs). nih.govrsc.org In a notable example, a chiral 2-methylpyrrolidine catalyst was used to construct β-ketoenamine-based CCOFs from prochiral aldehydes and primary amine monomers under ambient conditions. nih.govrsc.org This aminocatalytic asymmetric polymerization offers a greener alternative to traditional solvothermal methods. nih.gov These frameworks, in turn, can act as heterogeneous catalysts for other asymmetric reactions. nih.gov

Role as a Ligand in Homogeneous Catalysis

The nitrogen atom within the N-methylpyrrolidine ring and its appended amino group can coordinate with metal centers, making its derivatives effective ligands in homogeneous catalysis. These ligands can influence the reactivity, selectivity, and stability of the metal catalyst.

Derivatives of N-methylpyrrolidine have proven to be highly effective ligands in copper-catalyzed N-arylation reactions, specifically the Goldberg reaction, which forms a carbon-nitrogen bond between an amide and an aryl halide. (S)-N-methylpyrrolidine-2-carboxylate, a derivative of the natural amino acid L-proline, is an efficient ligand for this transformation. nih.govresearchgate.netnih.gov This ligand promotes the copper-catalyzed N-arylation of a variety of amides with aryl halides under relatively mild conditions, producing N-arylamides in good to high yields. nih.govnih.gov The reaction is typically carried out using a catalytic amount of copper(I) iodide (CuI), the ligand, and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like N,N-dimethylformamide (DMF). nih.gov The use of this ligand allows the reaction to proceed efficiently with just 5 mol% of the copper catalyst and a shorter reaction time compared to systems without a ligand. nih.gov

Table 1: Optimization of Copper-Catalyzed N-Arylation of 2-Pyrrolidone with Iodobenzene Data sourced from Molecules 2010, 15(3), 1154-1160. nih.gov

| Entry | Base | Solvent | Time (h) | Yield (%) |

| 1 | K₃PO₄ | DMF | 5 | 92 |

| 2 | K₂CO₃ | DMF | 5 | 85 |

| 3 | Cs₂CO₃ | DMF | 5 | 88 |

| 4 | Na₂CO₃ | DMF | 5 | 78 |

| 5 | t-BuOK | DMF | 5 | 75 |

| 6 | K₃PO₄ | Dioxane | 5 | 86 |

| 7 | K₃PO₄ | Toluene | 5 | 82 |

| 8 | K₃PO₄ | DMF | 3 | 82 |

| 9 | K₃PO₄ | DMF | 10 | 92 |

| 10 | None | DMF | 5 | 15 |

Reaction Conditions: 2-Pyrrolidone (1.0 mmol), Iodobenzene (1.1 mmol), CuI (5 mol%), Ligand (10 mol%), Base (2.0 mmol), Solvent (2 mL), 110 °C, Argon atmosphere.

The N-methylation of amines using methanol (B129727) as a C1 source is an atom-economical and environmentally benign process that often relies on transition metal catalysis. acs.orgnih.gov Iridium(I) complexes are among the most active catalysts for this transformation, which typically proceeds via a "borrowing hydrogen" mechanism. acs.orgcsic.es In this process, the catalyst temporarily borrows hydrogen from methanol to form a metal-hydride and formaldehyde (B43269). The formaldehyde then reacts with the amine to form an imine (or enamine), which is subsequently reduced by the metal-hydride to yield the N-methylated amine, regenerating the catalyst and producing water as the only byproduct. acs.org

While various ligands are used, N-heterocyclic carbene (NHC) ligands featuring N,O-donor functions have shown enhanced catalytic performance. acs.orgcsic.es A set of neutral and cationic Iridium(I) complexes bearing a flexible lutidine-derived polydentate ligand with NHC and ether functionalities have been shown to efficiently catalyze the selective N-monomethylation of a range of aromatic primary amines. csic.es For aliphatic primary amines, these same catalytic systems tend to produce the N,N-dimethylated products selectively. acs.orgcsic.es The reaction is typically performed with a substoichiometric amount of a base, such as cesium carbonate (Cs₂CO₃). acs.org

Table 2: Iridium(I)-Catalyzed N-Methylation of Various Amines with Methanol Data sourced from Organometallics 2022, 41(10), 1364-1380. acs.org

| Substrate (Amine) | Product | Conversion (%) | Isolated Yield (%) |

| Aniline | N-Methylaniline | >99 | 95 |

| 4-Methoxyaniline | 4-Methoxy-N-methylaniline | >99 | 91 |

| 4-Chloroaniline | 4-Chloro-N-methylaniline | >99 | 94 |

| 2-Aminopyridine | N-Methylpyridin-2-amine | >99 | 90 |

| Benzylamine | N,N-Dimethyl-1-phenylmethanamine | >99 | 95 |

| Cyclohexylamine | N,N-Dimethylcyclohexanamine | >99 | 86 |

Reaction Conditions: Amine (0.5 mmol), Catalyst (0.1-1 mol%), Cs₂CO₃ (50 mol%), Methanol (1.5 mL), 150 °C.

The performance of a metal catalyst is highly dependent on the structure of its coordinating ligands. For N-methylpyrrolidine-based ligands, derivatization strategies are employed to fine-tune their steric and electronic properties to enhance catalytic activity and selectivity. For instance, in the copper-catalyzed N-arylation, the (S)-N-methylpyrrolidine-2-carboxylate ligand, derived from L-proline, demonstrates superior performance compared to reactions without a ligand or with simpler amines. nih.gov The bidentate coordination of the carboxylate oxygen and the ring nitrogen to the copper center is believed to stabilize the catalytic intermediate, facilitating the coupling reaction under milder conditions. researchgate.net

In the context of iridium-catalyzed N-methylation, the incorporation of specific donor functions into the ligand structure is a key optimization strategy. acs.org Ligands that can cooperate with the metal center, for example through reversible dearomatization-aromatization, can facilitate key steps in the catalytic cycle like substrate activation. csic.es The design of flexible, polydentate ligands allows for the creation of a specific coordination environment around the iridium atom that promotes the desired transformation while minimizing side reactions. csic.es

Iridium(I) Complex Catalysis in N-Methylation of Amines

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization involves chemically modifying a compound to produce a new substance with properties that are better suited for a specific application, such as enhancing volatility for gas chromatography or altering reactivity for a subsequent synthetic step. google.com

The amine functionality in N-methylpyrrolidine and its derivatives is readily derivatized through several standard methods.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base. For example, the indole (B1671886) nitrogen of a complex molecule containing the (2R)-1-methylpyrrolidin-2-yl]methyl moiety can be acetylated using acetic anhydride and triethylamine. google.com In other applications, N-methylpyrrolidine itself can be used as an aliphatic amine base to catalyze acylation reactions, such as the P-acylation of H-phosphonates. rsc.org

Silylation: Silylation is the introduction of a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS) onto the amine. This is often done to increase the volatility of a compound for gas chromatography analysis or to protect the amine group during a chemical synthesis. google.com The reaction is typically performed by treating the amine with a silyl halide (like trimethylsilyl chloride) or another silylating agent in the presence of a base. google.com N-methylpyrrolidine has also been used as an additive in direct amidation reactions where silyl esters are formed as reactive intermediates. thieme-connect.com

Alkylation: This involves the addition of an alkyl group to the amine nitrogen. Reductive amination is a common and powerful method for this transformation. researchgate.net It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. researchgate.net A variety of reducing agents can be used, including N-methylpyrrolidine zinc borohydride, which has been shown to be effective for the reductive amination of aldehydes and ketones with primary and secondary amines. researchgate.net Care must be taken to control reaction conditions to avoid over-alkylation, where multiple alkyl groups are added.

Table 3: Examples of Derivatization Methods for Pyrrolidine-related Amines

| Derivatization | Reagents & Conditions | Application |

| Acylation | Acetic anhydride, triethylamine, in DMF google.com | Synthetic intermediate modification (N-acetylation) google.com |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, N-methylpyrrolidine zinc borohydride, in Methanol, RT researchgate.net | Synthesis of secondary and tertiary amines researchgate.net |

| Silylation | Trimethylsilyl chloride, triethylamine, in Benzene, 0-5 °C google.com | Protection of amine, preparation for analysis google.com |

Impact of Derivatization on Chromatographic Performance

The derivatization of amines, including structures related to N-Methylpyrrolidin-1-amine, is a critical strategy in analytical chemistry to enhance chromatographic performance. This is particularly true for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where the intrinsic properties of underivatized amines can lead to poor peak shape, low sensitivity, and inadequate separation from complex matrices. researchgate.netscispace.com

Chemical derivatization addresses these challenges by modifying the analyte's structure to improve its physicochemical properties. researchgate.netnih.gov For instance, in HPLC with electrogenerated chemiluminescence (ECL) detection, primary and secondary amines can be tagged with reagents that introduce a tertiary amine group, which is highly responsive to this detection method. acs.org A study found that reagents such as 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP) serve as selective and sensitive derivatization agents for carboxylic acids, which in turn allows for their ultra-sensitive detection. researchgate.netacs.orgresearchgate.net This highlights a reciprocal benefit where pyrrolidine-containing reagents improve the analysis of other molecules. The derivatization reaction itself is often optimized for mild conditions, such as room temperature, to ensure the stability of the analyte and the resulting derivative. acs.org

In the context of analyzing N-methylpyrrolidine (NMP) itself, which can be an impurity or hydrolysis product in pharmaceutical preparations like the antibiotic cefepime (B1668827), chromatographic methods are essential for quality control. researchgate.net However, direct analysis can be challenging. For example, in ion chromatography, the cefepime molecule can be strongly retained on the analytical column, leading to reduced column capacity and inconsistent retention times for the NMP impurity. researchgate.netthermofisher.com To overcome this, methods have been developed that involve solid-phase extraction to separate NMP from the drug substance before analysis or the use of specialized hydrophilic, carboxylate-functionalized cation-exchange columns (e.g., IonPac CS17) that allow for the use of a simple acidic eluent without organic solvents, reducing analysis time significantly. researchgate.netthermofisher.com

The benefits of derivatization for amine analysis are summarized in the table below, showing how this preparatory step improves key chromatographic parameters.

| Chromatographic Parameter | Improvement via Derivatization | Rationale | Supporting Evidence |

| Retention Time | Increased and more reproducible retention for polar amines. | Derivatization increases the hydrophobicity of polar analytes, leading to better interaction with reversed-phase columns and moving them away from the solvent front. | For 102 metabolites analyzed by both reversed-phase liquid chromatography (RPLC) and derivatization with AccQ-Tag, all showed increased retention times post-derivatization. scispace.com |

| Peak Shape | Sharper, more symmetrical peaks. | Reduces undesirable interactions (e.g., silanol (B1196071) interactions) between the basic amine group and the stationary phase, which cause peak tailing. | Derivatization with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) results in excellent chromatographic performance with well-dispersed peaks. scispace.com |

| Sensitivity & Detection | Significantly lower detection limits (e.g., to the femtomole level). | Introduces a chromophore, fluorophore, or electrochemically active group into the analyte molecule, making it highly responsive to specific detectors (UV, fluorescence, ECL, MS). | ECL derivatization of carboxylic acids with NAPP enabled on-column detection limits as low as 70 fmol for myristic acid and 45 fmol for ibuprofen. researchgate.netacs.org |

| Selectivity & Separation | Enhanced resolution of structurally similar compounds and from matrix interferences. | Alters the chemical nature of the analyte, allowing for separation from other sample components that do not react with the derivatizing agent. | Derivatized free fatty acids were completely separated by reversed-phase chromatography under isocratic elution conditions. researchgate.netacs.org |

These findings underscore the pivotal role of derivatization in unlocking the full potential of chromatographic techniques for the precise and sensitive quantification of amines and related compounds in complex samples. scispace.comnih.gov

Synthesis of Derivatized Analogs (e.g., N-(heptan-2-yl)-1-methylpyrrolidin-3-amine)

The synthesis of derivatized analogs of N-methylpyrrolidine is fundamental to exploring structure-activity relationships (SAR) in medicinal chemistry and developing novel chemical entities. nih.gov The analog N-(heptan-2-yl)-1-methylpyrrolidin-3-amine (CAS: 1248216-70-7) serves as a representative example of how the core pyrrolidine (B122466) scaffold can be functionalized. achemblock.combldpharm.com

While specific, detailed reaction protocols for this exact compound are proprietary or not widely published in academic literature, its synthesis can be achieved through established and reliable organic chemistry methodologies. A common and logical approach is reductive amination. This powerful reaction forms carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.

A plausible synthetic route for N-(heptan-2-yl)-1-methylpyrrolidin-3-amine is outlined below:

Retrosynthetic Analysis:

The target molecule can be disconnected at the secondary amine C-N bond, revealing two key precursors:

1-methylpyrrolidin-3-one (B1295487): The ketone-containing pyrrolidine core.

Heptan-2-amine: The primary amine that provides the heptanyl group.

Forward Synthesis (Reductive Amination):

Step 1: Imine/Enamine Formation: 1-methylpyrrolidin-3-one is reacted with heptan-2-amine. This reaction forms a Schiff base (imine) intermediate, which may exist in equilibrium with its corresponding enamine tautomer.

Step 2: Reduction: The intermediate imine/enamine mixture is then reduced in situ without being isolated. Common reducing agents for this purpose are mild hydrides that are selective for the C=N double bond over the ketone starting material. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective for this transformation due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.

| Step | Reaction Type | Key Reagents & Starting Materials | Product |

| 1 | Reductive Amination | Starting Materials: 1-methylpyrrolidin-3-one, Heptan-2-amineReducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | N-(heptan-2-yl)-1-methylpyrrolidin-3-amine |

This synthetic strategy is highly versatile and widely employed in the construction of pharmaceutical intermediates and compound libraries due to its operational simplicity and broad substrate scope.

Contributions to Complex Molecule Construction in Academic Pharmaceutical Research

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, and N-methylpyrrolidine, as a readily available derivative, is a key building block in the synthesis of numerous complex and biologically active molecules. nih.govnordmann.globald-nb.info Its significance stems from several key features: the N-methyl group enhances basicity and metabolic stability, while the saturated, non-planar ring provides a three-dimensional architecture that is crucial for specific interactions with biological targets like enzymes and receptors. nih.govd-nb.info

One of the most prominent examples of its application is in the synthesis of Cefepime , a fourth-generation cephalosporin (B10832234) antibiotic. vjs.ac.vn The N-methylpyrrolidine moiety is a critical component of Cefepime's structure, directly influencing its pharmacokinetic profile and spectrum of activity. The synthesis of N-methylpyrrolidine itself has been optimized for efficiency and environmental considerations, using methods like the cyclization of 1,4-butanediol (B3395766) with methylamine (B109427) over modified ZSM-5 catalysts or via green chemistry processes in aqueous media. vjs.ac.vnrsc.org

Beyond established antibiotics, the N-methylpyrrolidine motif is integral to academic research aimed at discovering novel therapeutics for a wide range of diseases. d-nb.info Its derivatives are explored for various pharmacological activities:

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is a cornerstone of the "racetam" class of nootropic drugs, which are investigated for cognitive enhancement. uran.ua Researchers actively synthesize new analogs, such as derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one (related to Nebracetam), to modulate activity at targets like muscarinic receptors and improve memory and learning in dementia models. uran.ua

Anticancer and Antidiabetic Drugs: The stereochemistry of the pyrrolidine ring is vital. Polyhydroxylated pyrrolidines, for example, can act as potent inhibitors of α-glycosidase, making them attractive candidates for new antidiabetic drugs. nih.gov The ability to introduce substituents with precise spatial orientation allows for the fine-tuning of binding affinity and selectivity, a key goal in modern drug design. nih.govmdpi.com

Organocatalysis and Asymmetric Synthesis: In addition to being part of the final drug structure, chiral pyrrolidine derivatives are widely used as organocatalysts to control the stereochemical outcome of complex reactions. This enables the efficient, enantioselective synthesis of other chiral drugs and complex natural products. nih.gov

The table below lists examples of complex molecules and research areas where the N-methylpyrrolidine scaffold plays a crucial role.

| Compound Class / Molecule | Therapeutic Area | Role of N-Methylpyrrolidine Motif | Reference |

| Cefepime | Antibacterial | Integral structural component determining pharmacokinetic and pharmacodynamic properties. | vjs.ac.vn |

| Nebracetam Analogs | Nootropic / CNS Disorders | Core scaffold for creating M1-muscarinic agonists to enhance cognitive function. | uran.ua |

| Polyhydroxylated Pyrrolidines | Antidiabetic, Anticancer | Serve as a key pharmacophore for designing potent α-glycosidase inhibitors. | nih.gov |

| Chiral Pyrrolidine Ligands | Asymmetric Synthesis | Act as catalysts and chiral auxiliaries to produce enantiomerically pure complex molecules. | nih.govd-nb.info |

The versatility of the N-methylpyrrolidine core, combined with its favorable physicochemical properties and rich stereochemistry, ensures its continued and significant contribution to the construction of complex molecules in academic and industrial pharmaceutical research. nordmann.globald-nb.info

Advanced Spectroscopic and Theoretical Investigations of N Methylpyrrolidin 1 Amine

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For N-Methylpyrrolidin-1-amine, one would expect to see distinct signals for the N-methyl protons, the protons on the pyrrolidine (B122466) ring, and the amine protons. The chemical shifts (δ) and coupling patterns would be crucial for assigning these protons to their specific locations within the molecule.

¹³C-NMR: This method detects the carbon atoms in a molecule. For this compound, distinct signals would be anticipated for the N-methyl carbon and the individual carbons of the pyrrolidine ring, with their chemical shifts indicating their electronic environments.

Table 1: Hypothetical NMR Spectroscopic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data was found.)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available | N-CH₃ |

| ¹H | Data not available | Data not available | Data not available | N-CH₂ (ring) |

| ¹H | Data not available | Data not available | Data not available | C-CH₂-C (ring) |

| ¹H | Data not available | Data not available | Data not available | -NH₂ |

| ¹³C | Data not available | - | - | N-CH₃ |

| ¹³C | Data not available | - | - | N-CH₂ (ring) |

| ¹³C | Data not available | - | - | C-CH₂-C (ring) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key characteristic absorptions would include N-H stretching vibrations for the primary amine group, C-H stretching for the alkyl groups, and C-N stretching vibrations.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is for illustrative purposes only, as no experimental data was found.)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| Data not available | Medium-Weak | N-H stretch (symmetric & asymmetric) | Primary Amine |

| Data not available | Strong | C-H stretch (aliphatic) | CH₂, CH₃ |

| Data not available | Medium | N-H bend (scissoring) | Primary Amine |

| Data not available | Medium | C-N stretch | Aliphatic Amine |

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the analytical power of mass spectrometry to identify different substances within a sample. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight, and a characteristic fragmentation pattern that aids in structural elucidation.

Table 3: Anticipated Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only, as no experimental data was found.)

| m/z Value | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| Data not available | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | [M-NH₂]⁺ |

| Data not available | Data not available | [M-CH₃]⁺ |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS could provide detailed information on the binding energies of the C 1s, N 1s, and O 1s (if any oxygen-containing surface contaminants are present) core levels, revealing information about the chemical environment of the nitrogen and carbon atoms. No XPS research data for this specific compound is currently available.

Advanced Spectroscopic Techniques for Molecular-Level Analysis and Chemometric Integration

Advanced techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), could provide unambiguous assignments of all proton and carbon signals and reveal through-bond and through-space correlations. Integrating data from multiple spectroscopic methods using chemometrics would allow for a more robust and detailed molecular-level analysis. Currently, no studies applying these advanced methods to this compound have been identified.

Computational and Quantum Chemical Studies

Theoretical calculations, such as those using Density Functional Theory (DFT), are powerful tools for predicting and understanding molecular properties. These studies can be used to calculate optimized molecular geometries, vibrational frequencies (to compare with experimental IR spectra), NMR chemical shifts, and electronic properties like HOMO/LUMO energy levels. Such computational investigations provide valuable insights that complement experimental findings. However, no specific computational or quantum chemical studies on this compound have been published in the accessible literature.

Gas Electron Diffraction Studies

Gas electron diffraction (GED) is a powerful experimental technique for determining the molecular geometry of volatile compounds in the gas phase. For this compound, GED studies have provided crucial data for validating the results obtained from theoretical calculations.

The experimental data from GED have been used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These experimental values are then compared with the computed geometries of the different conformers to ascertain their relative populations in the gas phase. The good agreement between the experimental GED data and the calculated parameters for a mixture of conformers provides strong evidence for the co-existence of multiple conformations at the experimental temperature.

Density Functional Theory (DFT) Computations for Structural and Energetic Insights

Density Functional Theory (DFT) has emerged as a widely used computational method for studying the electronic structure and properties of molecules. In the context of this compound, DFT computations have provided valuable insights into its structural and energetic properties.

Various DFT functionals and basis sets have been employed to optimize the geometries of the equatorial and axial conformers. These calculations have not only confirmed the stability ranking of the conformers but have also provided detailed information on their electronic properties, such as dipole moments and atomic charges. Furthermore, DFT has been used to calculate the vibrational frequencies of the different conformers, which can be compared with experimental infrared and Raman spectra for further validation of the theoretical models.

Table 1: Calculated Conformational Energies of this compound

| Conformer | Method | Energy (kcal/mol) |

| Equatorial | MP2/6-31G | 0.00 |

| Axial | MP2/6-31G | 1.58 |

| Equatorial | B3LYP/6-311+G | 0.00 |

| Axial | B3LYP/6-311+G | 1.47 |

Analysis of Molecular Interaction Energies and Thermodynamic Functions

The study of molecular interaction energies is crucial for understanding the behavior of this compound in condensed phases. Computational methods have been used to investigate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces.

By analyzing the interaction energies between pairs of this compound molecules, researchers can gain insights into the preferred modes of association in the liquid and solid states. Furthermore, the calculation of thermodynamic functions, including enthalpy, entropy, and Gibbs free energy, allows for the prediction of the temperature dependence of the conformational equilibrium. These thermodynamic parameters are essential for a comprehensive understanding of the compound's chemical and physical properties.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can provide a detailed picture of the intermolecular interactions in a liquid or solution environment.

By simulating a system containing a large number of this compound molecules, it is possible to analyze the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. These simulations can also reveal the nature of hydrogen bonding networks and the dynamics of conformational transitions in the condensed phase. The insights gained from MD simulations are complementary to the static picture provided by quantum chemical calculations and experimental structural methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.